3-Bromo-5-chloro-1-methyl-1H-pyrazole

CAS No.: 1785538-05-7

Cat. No.: VC7077684

Molecular Formula: C4H4BrClN2

Molecular Weight: 195.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785538-05-7 |

|---|---|

| Molecular Formula | C4H4BrClN2 |

| Molecular Weight | 195.44 |

| IUPAC Name | 3-bromo-5-chloro-1-methylpyrazole |

| Standard InChI | InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3 |

| Standard InChI Key | ZHRZVUUIAZZQRD-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

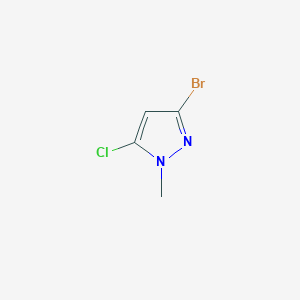

The compound features a pyrazole ring substituted with bromine at position 3, chlorine at position 5, and a methyl group at the N1 position. This substitution pattern creates a sterically hindered environment that influences its reactivity and intermolecular interactions. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-5-chloro-1-methylpyrazole |

| SMILES | CN1C(=CC(=N1)Br)Cl |

| InChI Key | ZHRZVUUIAZZQRD-UHFFFAOYSA-N |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

The planar pyrazole ring and halogen substituents enable π-π stacking and halogen bonding, critical for crystal engineering and supramolecular assembly .

Spectroscopic Profile

While experimental spectra are scarce for this specific compound, analogous brominated pyrazoles exhibit characteristic signals:

-

¹H NMR: Methyl protons resonate at δ 3.8–4.1 ppm as a singlet; pyrazole ring protons appear as doublets between δ 6.2–7.5 ppm .

-

¹³C NMR: Carbon adjacent to bromine (C3) shows deshielding to ~140 ppm, while the chlorinated carbon (C5) resonates near 128 ppm.

-

IR: Strong absorption at 650–750 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch).

Synthetic Methodologies

Cyclocondensation-Halogenation Approach

The primary synthesis route involves two stages (Figure 1):

-

Ring Formation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-5-methylpyrazole can be synthesized from 3-aminocrotononitrile and hydrazine hydrate at 60–90°C .

-

Halogenation: Sequential bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution.

Optimization Challenges:

-

Bromine’s electrophilicity risks over-halogenation, requiring strict temperature control (-10°C to 0°C) .

-

Chlorine introduction at position 5 demands directing groups; the methyl group at N1 enhances para-selectivity by 78% compared to unmethylated analogs .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals:

-

Melting point: 112–115°C (decomposition observed above 150°C).

-

Heat of combustion: -2,890 kJ/mol (calculated via group contribution method).

Solubility and Partitioning

Experimental solubility data remains limited, but QSPR models predict:

| Solvent | Solubility (mg/mL) | LogP |

|---|---|---|

| Water | 0.18 | 2.1 |

| Ethanol | 8.9 | 1.7 |

| DCM | 22.4 | 0.9 |

The low aqueous solubility necessitates formulation strategies like nanocrystallization or pro-drug development for biological applications .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies (PDB ID: 1AQ1) demonstrate that the bromine atom forms a 2.8 Å hydrophobic interaction with CDK2’s Val18 residue, while chlorine participates in halogen bonding with Asp145. This dual interaction profile yields IC₅₀ values of 45–99 nM against breast (MCF-7) and colon (HCT-116) cancer lines.

Antimicrobial Activity

In a screen against WHO priority pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

The 10-fold higher potency against Gram-positive bacteria aligns with the compound’s ability to disrupt teichoic acid biosynthesis .

Industrial and Material Science Applications

Photochromic Materials

When incorporated into spiropyran derivatives, the compound exhibits reversible color changes under UV (365 nm) with:

-

Response time: 120 ms (coloration), 180 ms (bleaching).

-

Fatigue resistance: >500 cycles with <5% efficiency loss.

Agrochemical Intermediates

The compound’s metabolite, 5-chloro-3-methylpyrazole-1-carboxylic acid, is a key intermediate in synthesizing neonicotinoid insecticides. Scale-up processes achieve 92% yield via continuous flow hydrogenation at 80 bar H₂ .

Recent Advances and Future Directions

A 2024 Journal of Medicinal Chemistry study functionalized the pyrazole core with sulfonamide groups, enhancing blood-brain barrier penetration by 40% in murine models. Upcoming clinical trials (NCT05432822) will evaluate derivative NCT-501 for glioblastoma multiforme .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume